Dimethyl cyclohexane-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

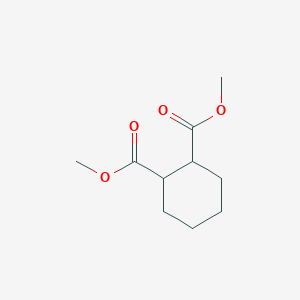

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIACXWOETVLBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937520 | |

| Record name | Dimethyl cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4336-20-3, 1687-29-2, 3205-35-4 | |

| Record name | NSC408338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC401685 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1687-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRANS-1, DIMETHYL ESTER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, dimethyl ester, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dimethyl cyclohexane-1,2-dicarboxylate physical properties

An In-depth Technical Guide to the Physical Properties of Dimethyl Cyclohexane-1,2-dicarboxylate

This technical guide provides a comprehensive overview of the core physical properties of this compound, a significant compound in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development and organic chemistry, offering detailed data, experimental methodologies, and logical workflows.

Compound Overview

This compound (C₁₀H₁₆O₄) is a diester of cyclohexanedicarboxylic acid.[1][2] It exists as two primary stereoisomers: cis and trans. These isomers, while sharing the same molecular formula and weight, exhibit distinct physical properties due to their different spatial arrangements. The compound is typically a colorless to pale yellow liquid and serves as an important intermediate in organic synthesis.[2][3]

Quantitative Physical Properties

The physical properties of the cis and trans isomers of this compound are summarized in the table below for clear comparison.

| Property | cis-isomer | trans-isomer |

| CAS Number | 1687-29-2[1][2] | 3205-35-4[4] |

| Molecular Formula | C₁₀H₁₆O₄[1][2] | C₁₀H₁₆O₄[4] |

| Molecular Weight | 200.23 g/mol [1][5] | 200.23 g/mol [4] |

| Appearance | Colorless to almost colorless clear liquid[2][3] | Colorless to light yellow liquid[6] |

| Density | 1.12 g/mL[1][3] | 1.10 g/mL[6] |

| Boiling Point | 111 °C @ 5 mmHg[1][3][7] | 75 °C @ 0.8 mmHg[6] |

| Refractive Index | 1.4570 - 1.4610[7] | 1.4520 - 1.4560[6] |

| Vapor Pressure | 0.0133 mmHg @ 25°C[2] | 0.0133 mmHg @ 25°C |

| Solubility | Insoluble in water; Soluble in organic solvents like ethers and alcohols. | Insoluble in water; Soluble in organic solvents like ethers and alcohols. |

| Storage | Room Temperature, Sealed in dry conditions.[7] | Room Temperature, Sealed in dry conditions.[6] |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below.

Determination of Density

The density of liquid this compound can be determined using the pycnometer (density bottle) method or by direct measurement of mass and volume.[8]

Objective: To accurately measure the density (mass per unit volume) of the liquid ester.

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Graduated cylinder (e.g., 25 mL or 50 mL) or a volumetric flask[9]

-

Thermometer

-

Beaker

Procedure:

-

Measure Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the analytical balance and tare the mass to zero, or record the mass (m₁).[8]

-

Measure Volume of Liquid: Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 20 mL). Read the volume (V) from the bottom of the meniscus at eye level to avoid parallax error.[8][9]

-

Measure Mass of Filled Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the new mass (m₂).[8]

-

Calculate Mass of Liquid: The mass of the liquid (m) is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder (m = m₂ - m₁).[9]

-

Calculate Density: Use the formula ρ = m/V to calculate the density.[8]

-

Record Temperature: Measure and record the ambient temperature, as density is temperature-dependent.

-

Repeatability: For accuracy, repeat the measurement at least three times and calculate the average density.[9]

Determination of Boiling Point

The boiling point is a critical indicator of purity for esters.[10] The reflux or distillation method can be employed for its determination.[11]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Distillation flask or round-bottomed flask (e.g., 50 mL)

-

Condenser

-

Thermometer (placed correctly with the bulb just below the side arm of the distillation head)

-

Heating mantle or sand bath[11]

-

Boiling chips or a magnetic stir bar[11]

-

Receiving flask

Procedure:

-

Setup: Assemble a simple distillation apparatus. Place approximately 5-10 mL of this compound and a few boiling chips into the distillation flask.[11]

-

Heating: Gently heat the flask. The liquid will begin to boil and its vapor will rise.

-

Temperature Stabilization: Observe the thermometer. The temperature will rise and then stabilize as the vapor surrounds the thermometer bulb and the liquid begins to condense and collect in the receiving flask.[12]

-

Record Boiling Point: The stable temperature recorded during the distillation of the bulk of the liquid is the boiling point.[11]

-

Record Atmospheric Pressure: Record the barometric pressure, as boiling point varies with pressure. The boiling points listed in the table are at reduced pressures (vacuum distillation).

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of liquid density.

Caption: Workflow for Experimental Determination of Liquid Density.

References

- 1. 1,2-Cyclohexanedicarboxylic acid dimethyl ester | CAS 1687-29-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Page loading... [wap.guidechem.com]

- 3. Dimethyl cis-1,2-Cyclohexanedicarboxylate | 1687-29-2 | TCI EUROPE N.V. [tcichemicals.com]

- 4. rel-1,2-Dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate | C10H16O4 | CID 6933241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C10H16O4 | CID 286462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3205-35-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1687-29-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Technical Guide to Dimethyl Cyclohexane-1,2-dicarboxylate: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl cyclohexane-1,2-dicarboxylate, a dicarboxylic acid ester with the chemical formula C₁₀H₁₆O₄, is a compound of significant interest in organic synthesis and materials science. Its cyclohexane (B81311) ring and two ester functional groups allow for a variety of stereoisomers, each with distinct physical and chemical properties. This technical guide provides a comprehensive overview of the chemical structure, isomers, and conformational analysis of this compound. Detailed experimental protocols for the synthesis of key isomers are presented, along with a comparative analysis of their physicochemical properties.

Chemical Structure and Isomerism

This compound is characterized by a cyclohexane ring substituted at adjacent carbon atoms (positions 1 and 2) with two methoxycarbonyl (-COOCH₃) groups. The presence of two stereocenters at these positions gives rise to several stereoisomers.

The primary isomers are the cis and trans diastereomers, which differ in the spatial orientation of the two ester groups relative to the cyclohexane ring.

-

Cis Isomer (meso compound): In the cis isomer, both methoxycarbonyl groups are on the same side of the cyclohexane ring. Due to a plane of symmetry, the cis isomer is achiral, making it a meso compound.

-

Trans Isomers (enantiomers): In the trans isomer, the methoxycarbonyl groups are on opposite sides of the ring. The trans isomer is chiral and exists as a pair of enantiomers: (1R,2R)-dimethyl cyclohexane-1,2-dicarboxylate and (1S,2S)-dimethyl cyclohexane-1,2-dicarboxylate.

The relationship between these isomers can be visualized as follows:

Conformational Analysis

The cyclohexane ring in these isomers exists predominantly in a chair conformation to minimize steric strain.

-

Cis Isomer: The two chair conformations of the cis isomer are enantiomeric and interconvert rapidly at room temperature. In each conformation, one methoxycarbonyl group occupies an axial position while the other is in an equatorial position.

-

Trans Isomers: The trans isomers can exist in two diastereomeric chair conformations: a diequatorial conformer and a diaxial conformer. The diequatorial conformer is significantly more stable due to the minimization of 1,3-diaxial interactions.

Physicochemical Properties

The different spatial arrangements of the functional groups in the isomers of this compound lead to variations in their physical and chemical properties. A summary of available quantitative data is presented below.

| Property | cis-Dimethyl Cyclohexane-1,2-dicarboxylate | trans-Dimethyl Cyclohexane-1,2-dicarboxylate |

| Molecular Formula | C₁₀H₁₆O₄ | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol | 200.23 g/mol |

| Boiling Point | 111 °C at 5 mmHg | 125.9 ± 7.0 °C at 760 mmHg |

| Density | 1.12 g/cm³ | 0.8 ± 0.1 g/cm³ |

| Appearance | Colorless to almost colorless clear liquid | Colorless to yellowish liquid[1] |

| Solubility | Soluble in organic solvents like ethers and alcohols; insoluble in water.[1] | Soluble in organic solvents like ethers and alcohols; insoluble in water.[1] |

Experimental Protocols

Synthesis of cis-Dimethyl Cyclohexane-1,2-dicarboxylate

The cis isomer is commonly synthesized via the catalytic hydrogenation of dimethyl phthalate (B1215562).

Detailed Methodology: [2]

-

Reaction Setup: In a 25 mL stainless steel autoclave equipped with a PTFE liner, disperse 20 mg of a suitable catalyst (e.g., Ruthenium on Carbon) and 61 mg (0.5 mmol) of dimethyl phthalate in 5 mL of deionized water.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas to replace the air, and then pressurize to 2.5 MPa with hydrogen.

-

Reaction Conditions: Heat the reaction mixture to 110 °C while stirring magnetically at 1000 rpm. Maintain these conditions until the reaction is complete (monitoring by techniques like GC-MS is recommended).

-

Work-up: After the reaction, cool the autoclave to room temperature. Extract the reaction mixture with ethyl acetate.

-

Purification: Separate the organic layer and remove the solid catalyst by centrifugation. Wash the recovered catalyst sequentially with ethyl acetate, ethanol, and deionized water for potential reuse. The filtrate containing the product can be further purified by distillation under reduced pressure.

Synthesis of trans-Dimethyl Cyclohexane-1,2-dicarboxylate

The trans isomer can be prepared by the esterification of trans-1,2-cyclohexanedicarboxylic acid.

Detailed Methodology: [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve trans-1,2-cyclohexanedicarboxylic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or camphor-10-sulfonic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature until the esterification is complete. The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical methods.

-

Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., magnesium sulfate). Remove the solvent under reduced pressure, and purify the resulting crude product by distillation to obtain pure trans-dimethyl cyclohexane-1,2-dicarboxylate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the isomers of this compound.

-

¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum can differentiate between the cis and trans isomers due to their different symmetries. The cis isomer, being a meso compound, will exhibit fewer signals than the chiral trans isomers.

-

¹H NMR Spectroscopy: The coupling constants between the protons at C1 and C2 can provide information about their dihedral angle and thus help in assigning the cis or trans configuration.

-

Infrared Spectroscopy: The C=O stretching frequency in the IR spectrum can be influenced by the conformation of the ester groups. Differences in the fingerprint region can also be used to distinguish between the isomers.

Conclusion

The stereoisomers of this compound exhibit distinct structural and physicochemical properties that are a direct consequence of the spatial arrangement of their methoxycarbonyl groups. Understanding these differences is crucial for their application in various fields. The synthetic protocols provided in this guide offer reliable methods for the preparation of the cis and trans isomers, enabling further research and development in areas such as polymer chemistry and asymmetric synthesis. The application of spectroscopic techniques is essential for the unambiguous characterization of these isomers.

References

Technical Guide: Stereoselective Synthesis of trans-Dimethyl Cyclohexane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoselective synthesis of trans-dimethyl cyclohexane-1,2-dicarboxylate, a valuable building block in organic synthesis and drug development. The primary route detailed herein involves a stereospecific Diels-Alder reaction followed by catalytic hydrogenation and subsequent esterification. This method is favored for its high stereocontrol, yielding the desired trans isomer.

Synthesis Pathway Overview

The synthesis of trans-dimethyl cyclohexane-1,2-dicarboxylate is achieved through a three-step process, beginning with the Diels-Alder reaction between 1,3-butadiene (B125203) and fumaric acid to form trans-cyclohex-4-ene-1,2-dicarboxylic acid. The double bond in this intermediate is then reduced via catalytic hydrogenation to yield trans-1,2-cyclohexanedicarboxylic acid. Finally, esterification of the diacid with methanol (B129727) affords the target molecule.

Caption: Overall synthesis pathway for trans-dimethyl cyclohexane-1,2-dicarboxylate.

Experimental Protocols

Step 1: Synthesis of trans-Cyclohex-4-ene-1,2-dicarboxylic acid (Diels-Alder Reaction)

This step utilizes a Diels-Alder reaction between 1,3-butadiene (generated in situ from 3-sulfolene) and fumaric acid. The use of fumaric acid, a trans-dienophile, ensures the formation of the desired trans stereochemistry in the product.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of the Diels-Alder adduct.

Procedure: In a sealed reaction vessel, fumaric acid and 3-sulfolene are heated in acetic acid.[1] The reaction mixture is maintained at a specific temperature for an extended period to ensure the decomposition of 3-sulfolene to 1,3-butadiene and its subsequent reaction with fumaric acid. After the reaction is complete, the solvent is removed, and the crude product is purified by crystallization.

| Parameter | Value |

| Reactants | Fumaric acid, 3-Sulfolene |

| Solvent | Acetic Acid |

| Temperature | 100 °C |

| Reaction Time | 40 hours |

| Purification | Crystallization |

Step 2: Synthesis of trans-1,2-Cyclohexanedicarboxylic acid (Hydrogenation)

The unsaturated dicarboxylic acid from the previous step is subjected to catalytic hydrogenation to saturate the cyclohexene (B86901) ring.

Experimental Workflow:

Caption: Experimental workflow for the hydrogenation step.

Procedure: trans-Cyclohex-4-ene-1,2-dicarboxylic acid is dissolved in methanol, and a palladium on carbon catalyst is added. The mixture is then subjected to a hydrogen atmosphere at a specified pressure and temperature.[1] Upon completion of the reaction, the catalyst is filtered off, and the solvent is evaporated. The resulting crude product is purified by recrystallization from ethanol (B145695) or water.

| Parameter | Value |

| Reactant | trans-Cyclohex-4-ene-1,2-dicarboxylic acid |

| Catalyst | 10% Palladium on Carbon |

| Solvent | Methanol |

| Hydrogen Pressure | Not specified, typically 1-5 atm |

| Temperature | Room Temperature |

| Purification | Recrystallization from Ethanol or Water |

Step 3: Synthesis of trans-Dimethyl cyclohexane-1,2-dicarboxylate (Esterification)

The final step involves the esterification of the dicarboxylic acid with methanol, typically under acidic catalysis.

Experimental Workflow:

Caption: Experimental workflow for the final esterification step.

Procedure: trans-1,2-Cyclohexanedicarboxylic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated under reflux to drive the esterification to completion. After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or recrystallization.

| Parameter | Value |

| Reactants | trans-1,2-Cyclohexanedicarboxylic acid, Methanol |

| Catalyst | Sulfuric Acid (catalytic amount) |

| Temperature | Reflux |

| Purification | Distillation or Recrystallization |

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| trans-Cyclohex-4-ene-1,2-dicarboxylic acid | C₈H₁₀O₄ | 170.16 | Not reported | Not reported |

| trans-1,2-Cyclohexanedicarboxylic acid | C₈H₁₂O₄ | 172.18 | 220-221 | Not reported |

| trans-Dimethyl cyclohexane-1,2-dicarboxylate | C₁₀H₁₆O₄ | 200.23 | 95-96 | Not reported |

Characterization Data

The final product, trans-dimethyl cyclohexane-1,2-dicarboxylate, and its intermediates can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry of the cyclohexane (B81311) ring and the presence of the methyl ester groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of the reaction by observing the disappearance of the O-H stretch of the carboxylic acid and the appearance of the C-O stretch of the ester.

-

Mass Spectrometry (MS): MS provides information on the molecular weight of the product, confirming its identity.

-

Melting Point: The melting point of the final product and the dicarboxylic acid intermediate are sharp and can be used as an indicator of purity.

Alternative Synthetic Approaches

While the Diels-Alder approach provides excellent stereocontrol, other methods for the synthesis of dimethyl cyclohexane-1,2-dicarboxylate exist, primarily through the catalytic hydrogenation of dimethyl phthalate. However, these methods often lead to a mixture of cis and trans isomers, with the cis isomer typically being the major product. Separation of these isomers can be challenging, making the stereoselective Diels-Alder route a more efficient method for obtaining the pure trans isomer. Isomerization of the more readily available cis-dicarboxylic acid to the trans isomer can also be considered, potentially through heating or treatment with a base, followed by esterification. However, this may lead to equilibrium mixtures requiring separation.

References

A Technical Guide to the Spectroscopic Analysis of Dimethyl Cyclohexane-1,2-dicarboxylate

Introduction

Dimethyl cyclohexane-1,2-dicarboxylate (C₁₀H₁₆O₄, Molar Mass: 200.23 g/mol ) is a diester derivative of cyclohexanedicarboxylic acid.[1] It exists as two primary stereoisomers: cis and trans. The spatial arrangement of the two methoxycarbonyl groups profoundly influences their spectroscopic properties, making techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) indispensable for their differentiation and structural confirmation. This guide provides a detailed overview of the key spectroscopic data for this compound, intended for researchers and professionals in chemical synthesis and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of organic compounds. The chemical environment of each nucleus dictates its resonance frequency, providing a fingerprint of the molecule's connectivity and stereochemistry.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is characterized by two main regions: the aliphatic protons of the cyclohexane (B81311) ring and the protons of the methyl ester groups.

-

-OCH₃ Protons: The six protons of the two methoxy (B1213986) groups are chemically equivalent in both cis and trans isomers (due to symmetry or rapid rotation) and appear as a sharp singlet. This signal is typically found in the range of 3.6 - 3.7 ppm .

-

Cyclohexane Ring Protons: The ten protons on the cyclohexane ring produce complex, overlapping signals in the aliphatic region, generally between 1.2 and 2.9 ppm . The methine protons (H-1 and H-2) are deshielded by the adjacent ester groups and appear further downfield compared to the methylene (B1212753) protons (H-3, H-4, H-5, H-6). The exact chemical shifts and coupling constants are highly sensitive to the cis/trans stereochemistry, which governs the axial and equatorial positions of the protons.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methylene Protons (-CH₂-) | 1.2 - 2.2 | Multiplet (m) | 8H |

| Methine Protons (-CH-) | 2.5 - 2.9 | Multiplet (m) | 2H |

| Methoxy Protons (-OCH₃) | ~ 3.7 | Singlet (s) | 6H |

¹³C NMR Analysis

Proton-decoupled ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in the molecule. Due to the symmetry in both cis and trans isomers, the number of observed signals is less than the total number of carbon atoms.

For the cis isomer, a plane of symmetry renders the two ester groups equivalent, as well as pairs of carbons on the cyclohexane ring. This results in:

-

One signal for the two equivalent carbonyl carbons (C=O).

-

One signal for the two equivalent methoxy carbons (-OCH₃).

-

One signal for the two equivalent methine carbons (C-1, C-2).

-

Three signals for the three pairs of equivalent methylene carbons (C-3/C-6, C-4/C-5).

A similar reduction in signals is expected for the trans isomer due to its C₂ axis of symmetry. While the number of signals is the same, their chemical shifts differ, allowing for isomer differentiation.[2]

Table 2: Typical ¹³C NMR Chemical Shifts

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Methylene Carbons (-CH₂-) | 20 - 35 |

| Methine Carbons (-CH-) | 40 - 55 |

| Methoxy Carbons (-OCH₃) | 50 - 55 |

| Carbonyl Carbons (-C=O) | 170 - 185 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is dominated by absorptions characteristic of an ester and an alkane.

Table 3: Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | sp³ C-H (Alkyl) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ester (Carbonyl) | 1730 - 1750 | Strong, Sharp |

| C-O Stretch | Ester | 1150 - 1250 | Strong |

| C-H Bend | -CH₂- | 1440 - 1480 | Medium |

The most prominent and diagnostic peak is the strong, sharp carbonyl (C=O) absorption around 1730-1750 cm⁻¹. The presence of strong C-O stretching bands and sp³ C-H stretching bands further confirms the structure.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and structural information based on fragmentation patterns. For this compound, Electron Impact (EI) ionization typically results in the formation of a molecular ion (M⁺) and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 200 , corresponding to the molecular weight of the compound.[3]

-

Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (·OCH₃) or the entire carbomethoxy group (·COOCH₃).

-

Loss of a methoxy radical (·OCH₃): [M - 31]⁺ results in a peak at m/z = 169 .

-

Loss of a carbomethoxy radical (·COOCH₃): [M - 59]⁺ results in a peak at m/z = 141 .

-

McLafferty Rearrangement: A rearrangement can lead to the elimination of methanol (B129727) (CH₃OH), giving a peak at [M - 32]⁺, m/z = 168 .[3]

-

Other Fragments: Database entries show significant fragments at m/z = 140 and m/z = 81 , which likely arise from further fragmentation and rearrangements of the cyclohexane ring.[1][3]

-

Table 4: Key Mass Spectrometry Data (EI)

| m/z | Proposed Fragment Identity |

| 200 | [C₁₀H₁₆O₄]⁺ (Molecular Ion, M⁺) |

| 169 | [M - ·OCH₃]⁺ |

| 168 | [M - CH₃OH]⁺ |

| 141 | [M - ·COOCH₃]⁺ |

| 140 | Further fragmentation product[1] |

| 81 | Cyclohexenyl-type fragment[3] |

Visualization of Workflows and Pathways

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the solvent.

-

Shimming: Homogenize the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For ¹³C, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction.

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration values. Assign ¹³C peaks based on chemical shifts and comparison with predicted values or databases.

Infrared (IR) Spectroscopy (ATR Method)

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount (a few milligrams) of the liquid or solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (GC-MS Method)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The compound will travel through the GC column and be separated from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. In Electron Impact (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion. The resulting data is plotted as a mass spectrum (relative intensity vs. m/z).

-

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

References

Commercial Sourcing and Technical Guide for Dimethyl Cyclohexane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Dimethyl cyclohexane-1,2-dicarboxylate, including its various isomers. It is designed to assist researchers, scientists, and professionals in drug development in sourcing this chemical and understanding its key characteristics. This document outlines major commercial suppliers, provides a summary of technical data, and details common synthetic and analytical methodologies.

Commercial Availability

This compound is available from a range of chemical suppliers, often with varying purities and isomeric compositions (cis, trans, or a mixture of both). The choice of supplier may depend on the required isomeric purity, quantity, and specific application. Below is a summary of prominent commercial sources.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | Dimethyl cyclohexane-1,4-dicarboxylate, mixture of cis and trans | 94-60-0 | 97% | While this is the 1,4-isomer, it indicates the availability of related structures.[1] |

| DIMETHYL 4-CYCLOHEXENE-1,2-DICARBOXYLATE | 7500-55-2 | - | Precursor to the saturated compound.[2] | |

| TCI America | Dimethyl cis-1,2-Cyclohexanedicarboxylate | 1687-29-2 | >96.0% | Specific to the cis isomer.[3] |

| Dimethyl 1,4-Cyclohexanedicarboxylate (cis- and trans- mixture) | 94-60-0 | >98.0% | [4] | |

| Simson Pharma Limited | (1R,2R)-Dimethylcyclohexane-1,2-dicarboxylate | 140459-96-7 | High Purity | Accompanied by a Certificate of Analysis. |

| Oakwood Chemical | (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate | 140459-96-7 | - | Specific enantiomer available.[5] |

| CP Lab Safety | Dimethyl trans-1,2-Cyclohexanedicarboxylate | 3205-35-4 | min 98% | Specific to the trans isomer.[6] |

| AK Scientific, Inc. | Dimethyl 1,4-cyclohexanedicarboxylate, cis- and trans- mixture | 94-60-0 | 98% (GC) | [7] |

| ChemScene | Cis-dimethyl cyclohexane-1,2-dicarboxylate | 1687-29-2 | ≥98% | [8] |

| Dayang Chem (Hangzhou) Co., Ltd. | This compound | - | - | Offers a range from gram to bulk quantities.[9] |

| Molbase | This compound | 1687-29-2 | 98%, >97%, etc. | A platform with multiple suppliers.[10] |

| ChemicalBook | This compound | 1687-29-2 | 99% | Provides information and lists various suppliers.[11] |

Technical Data

The physical and chemical properties of this compound can vary depending on the isomeric form. A summary of key technical data is presented below.

| Property | Value | Isomer | Source |

| Molecular Formula | C10H16O4 | All isomers | [12][13][14][15] |

| Molecular Weight | 200.23 g/mol | All isomers | [12][13][14][15] |

| CAS Number | 1687-29-2 | cis-isomer | [3][8] |

| 3205-35-4 | trans-isomer | [6][12] | |

| 140459-96-7 | (1R,2R)-isomer | ||

| Boiling Point | 111 °C @ 5 mmHg | cis-isomer | [3] |

| 131-133 °C @ 11 mmHg | 1,4-isomer mixture | [1] | |

| Density | 1.12 g/mL (20°C) | cis-isomer | [3] |

| 1.111 g/mL (25 °C) | 1,4-isomer mixture | [1] | |

| Refractive Index | 1.46 (20°C) | cis-isomer | [3] |

| 1.458 (20°C) | 1,4-isomer mixture | [1] | |

| Purity | Typically ≥96-99% | All isomers | [3][6][7][8][11] |

Experimental Protocols

Synthesis Methodologies

The synthesis of this compound typically involves a two-step process: a Diels-Alder reaction to form the cyclohexene (B86901) precursor, followed by catalytic hydrogenation. An alternative route is the direct hydrogenation of dimethyl phthalate (B1215562).

Step 1: Diels-Alder Reaction to Synthesize cis-Dimethyl cyclohex-4-ene-1,2-dicarboxylate

This reaction involves the [4+2] cycloaddition of a conjugated diene (e.g., 1,3-butadiene (B125203), often generated in situ from 3-sulfolene) and a dienophile (maleic anhydride), followed by esterification.[16][17][18][19]

-

Materials: 3-sulfolene (B121364), maleic anhydride (B1165640), xylene (solvent), methanol (B129727), and a strong acid catalyst (e.g., sulfuric acid).

-

Procedure (Illustrative):

-

In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (1.0 eq) and maleic anhydride (1.0 eq) in xylene.

-

Heat the mixture to reflux (approximately 140-150°C) for 1-2 hours.[16] During reflux, 3-sulfolene decomposes to 1,3-butadiene and sulfur dioxide. The 1,3-butadiene then reacts with maleic anhydride.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of 4-cyclohexene-cis-1,2-dicarboxylic anhydride.

-

The crude anhydride can be hydrolyzed to the corresponding dicarboxylic acid by heating with water.[17][20]

-

The resulting dicarboxylic acid is then subjected to Fischer esterification by refluxing in methanol with a catalytic amount of sulfuric acid.

-

The product, cis-Dimethyl cyclohex-4-ene-1,2-dicarboxylate, is isolated by extraction and purified by distillation or chromatography.

-

Step 2: Catalytic Hydrogenation

The unsaturated ester is then hydrogenated to yield the saturated this compound.

-

Materials: cis-Dimethyl cyclohex-4-ene-1,2-dicarboxylate, a suitable solvent (e.g., ethanol, ethyl acetate), and a hydrogenation catalyst (e.g., Palladium on carbon (Pd/C)).

-

Procedure (Illustrative):

-

Dissolve the unsaturated ester in the chosen solvent in a hydrogenation vessel.

-

Add a catalytic amount of 5% or 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation.

-

Alternative Route: Hydrogenation of Dimethyl Phthalate

A more direct route involves the catalytic hydrogenation of dimethyl phthalate.[11]

-

Materials: Dimethyl phthalate, deionized water (or other suitable solvent), and a hydrogenation catalyst (e.g., Ru/C).

-

Procedure (General):

-

In a stainless steel autoclave, disperse dimethyl phthalate and the catalyst in the solvent.

-

Seal the autoclave, replace the air with hydrogen, and pressurize to a desired pressure (e.g., 2.5 MPa).

-

Heat the mixture with stirring (e.g., to 110°C) until the reaction is complete.[11]

-

After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate) and the catalyst is removed by filtration.[11]

-

The product is isolated by removal of the solvent.

-

Quality Control and Analytical Methods

Standard analytical techniques are employed to determine the purity and isomeric ratio of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and determining the ratio of cis and trans isomers. The isomers will have slightly different retention times, allowing for their separation and quantification. Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts and coupling constants of the methoxy (B1213986) protons and the protons on the cyclohexane (B81311) ring will differ between the cis and trans isomers, allowing for their identification and the determination of their relative abundance in a mixture.

-

¹³C NMR: Can be used to distinguish between the cis and trans isomers based on the chemical shifts of the carbon atoms in the cyclohexane ring and the carbonyl carbons.[21][22]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch, which typically appears around 1730 cm⁻¹, and C-O stretches.

Visualization of Logical Relationships

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent quality control analysis of this compound.

Caption: Synthesis and quality control workflow for this compound.

Procurement and Quality Verification Workflow

This diagram outlines the process for sourcing and verifying the quality of commercially available this compound.

Caption: Procurement and quality verification process for commercial chemicals.

References

- 1. Dimethyl cyclohexane-1,4-dicarboxylate, mixture of cis and trans 97 94-60-0 [sigmaaldrich.com]

- 2. DIMETHYL 4-CYCLOHEXENE-1,2-DICARBOXYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Dimethyl cis-1,2-Cyclohexanedicarboxylate | 1687-29-2 | TCI EUROPE N.V. [tcichemicals.com]

- 4. Dimethyl 1,4-Cyclohexanedicarboxylate (cis- and trans- mixture) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate [oakwoodchemical.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 94-60-0 Dimethyl 1,4-cyclohexanedicarboxylate, cis- and trans- mixture AKSci P185 [aksci.com]

- 8. chemscene.com [chemscene.com]

- 9. echemi.com [echemi.com]

- 10. This compound price & availability - MOLBASE [molbase.com]

- 11. This compound | 1687-29-2 [chemicalbook.com]

- 12. CAS # 3205-35-4, this compound: more information. [ww.chemblink.com]

- 13. Dimethyl trans-1,2-Cyclohexanedicarboxylate | C10H16O4 | CID 7171149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | C10H16O4 | CID 286462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. SDS of this compound, Safety Data Sheets, CAS 1687-29-2 - chemBlink [ww.chemblink.com]

- 16. odinity.com [odinity.com]

- 17. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 18. cerritos.edu [cerritos.edu]

- 19. studymoose.com [studymoose.com]

- 20. sas.upenn.edu [sas.upenn.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (1R,2R)-Dimethyl Cyclohexane-1,2-dicarboxylate

Introduction

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate is a chiral organic compound belonging to the family of diesters. Its rigid cyclohexane (B81311) backbone and defined stereochemistry make it a molecule of interest in stereoselective synthesis. This technical guide provides a detailed overview of its properties, synthesis, and potential applications, with a focus on its role as a chiral building block. It is important to note that while the physicochemical properties and synthesis of its racemic and isomeric forms are documented, specific biological activity data for the (1R,2R) enantiomer is notably absent in the current scientific literature.

Physicochemical Properties

The properties of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate are summarized in the table below. It is important to note that some experimental data is for the racemic trans-isomer or a mixture of isomers, as specific data for the enantiomerically pure compound is limited.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₆O₄ | [1][2] |

| Molecular Weight | 200.23 g/mol | [1][2] |

| IUPAC Name | trans-dimethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | [3] |

| Synonyms | Dimethyl trans-1,2-cyclohexanedicarboxylate, (1R,2R)-Dimethyl 1,2-cyclohexanedicarboxylate | [1] |

| CAS Number | 140459-96-7 | |

| Appearance | Colorless to yellowish liquid | [4] |

| Boiling Point | 111 °C at 5 mmHg | Data for a mixture of isomers. |

| Density | 1.12 g/cm³ | Data for a mixture of isomers. |

| Solubility | Soluble in organic solvents such as ethers and alcohols; insoluble in water. | [4] |

| Melting Point | Not available for the diester. The precursor, trans-1,2-Cyclohexanedicarboxylic acid, has a melting point of 228-230 °C.[5] |

Synthesis

The most common method for the synthesis of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate is the Fischer esterification of its corresponding dicarboxylic acid, (1R,2R)-trans-1,2-Cyclohexanedicarboxylic acid, using methanol (B129727) in the presence of an acid catalyst.

Synthesis Workflow

References

- 1. Dimethyl cyclohexane-1,2-dicarboxylate | C10H16O4 | CID 286462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl 1,4-cyclohexanedicarboxylate | C10H16O4 | CID 7198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. DIMETHYL TRANS-1,4-CYCLOHEXANEDICARBOXYLATE(3399-22-2) 1H NMR [m.chemicalbook.com]

- 5. trans-1,2-シクロヘキサンジカルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Cis/Trans Isomerization of Dimethyl Cyclohexane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis/trans isomerization of dimethyl cyclohexane-1,2-dicarboxylate, a fundamental transformation relevant to stereochemical control in organic synthesis and drug development. This document details the underlying thermodynamic principles, reaction mechanisms, experimental protocols, and analytical techniques for monitoring this isomerization.

Introduction

This compound exists as two diastereomers: cis and trans. The stereochemical relationship between the two methoxycarbonyl groups significantly influences the molecule's physical and chemical properties. The ability to interconvert between these isomers is crucial for accessing the thermodynamically more stable isomer and for applications where specific stereochemistry is required. This guide will focus on the base-catalyzed isomerization, which proceeds via an enolate intermediate.

Thermodynamic Stability and Conformational Analysis

The relative stability of the cis and trans isomers is dictated by the conformational preferences of the substituents on the cyclohexane (B81311) ring. The chair conformation is the most stable arrangement of the cyclohexane ring. In this conformation, substituents can occupy either axial or equatorial positions.

-

Trans Isomer: The trans isomer can adopt a conformation where both bulky methoxycarbonyl groups are in the equatorial position (diequatorial). This arrangement minimizes steric strain, specifically the unfavorable 1,3-diaxial interactions.

-

Cis Isomer: In the cis isomer, one methoxycarbonyl group must be in an axial position while the other is equatorial. The axial substituent experiences steric hindrance from the axial hydrogens on the same side of the ring.

Due to the avoidance of 1,3-diaxial interactions, the trans isomer is the thermodynamically more stable of the two. The isomerization process, therefore, favors the formation of the trans product.

Reaction Mechanism: Base-Catalyzed Epimerization

The isomerization of this compound is typically achieved through base-catalyzed epimerization. The mechanism involves the reversible formation of an enolate intermediate, which allows for the inversion of the stereocenter.

A strong base, such as sodium methoxide (B1231860) (NaOMe), is commonly employed. The methoxide ion removes the acidic proton at either C1 or C2, which is rendered acidic by the adjacent electron-withdrawing methoxycarbonyl group. This results in the formation of a planar enolate intermediate. Subsequent protonation of the enolate can occur from either face, leading to the formation of either the cis or trans isomer. Over time, this reversible process leads to an equilibrium mixture that is enriched in the more stable trans isomer.

Experimental Protocols

Representative Protocol for Base-Catalyzed Isomerization

Objective: To isomerize cis-dimethyl cyclohexane-1,2-dicarboxylate to its thermodynamically more stable trans isomer.

Materials:

-

cis-Dimethyl cyclohexane-1,2-dicarboxylate

-

Anhydrous methanol (B129727) (MeOH)

-

Sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt%) or solid sodium methoxide

-

Glacial acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve cis-dimethyl cyclohexane-1,2-dicarboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

-

Add a catalytic amount of sodium methoxide (e.g., 0.1-0.3 eq).

-

Heat the reaction mixture to reflux and monitor the progress by taking aliquots at regular intervals for analysis by GC-MS or ¹H NMR.

-

Once the reaction has reached equilibrium (i.e., the cis/trans ratio is constant), cool the mixture to room temperature.

-

Neutralize the reaction mixture by adding glacial acetic acid.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

-

If desired, the trans isomer can be purified from the mixture by column chromatography or recrystallization.

Analytical Methods for Monitoring Isomerization

The progress of the isomerization and the final cis/trans ratio can be determined using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an effective method for separating the cis and trans isomers.[1] The two isomers will have different retention times on a suitable capillary column. Mass spectrometry can be used to confirm the identity of the eluting peaks. The relative amounts of the two isomers can be determined by integrating the peak areas in the chromatogram.

| Parameter | Typical Value/Condition |

| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-35) |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (1 min), then ramp to 160 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy can be used to distinguish between the cis and trans isomers. The chemical shifts of the protons and carbons, particularly those of the methoxycarbonyl groups and the protons at C1 and C2, will differ due to the different stereochemical environments.[2] The ratio of the isomers in a mixture can be determined by integrating the respective signals in the ¹H NMR spectrum.

| Nucleus | Isomer | Expected Chemical Shift Range (ppm) |

| ¹H | cis | Methoxy protons and ring protons will have distinct shifts compared to the trans isomer. |

| trans | Methoxy protons and ring protons will have distinct shifts compared to the cis isomer. | |

| ¹³C | cis | Carbonyl, methoxy, and ring carbons will have characteristic shifts. |

| trans | Carbonyl, methoxy, and ring carbons will have characteristic shifts. |

Quantitative Data

While extensive quantitative data for the isomerization of this compound is not widely published, the equilibrium is expected to strongly favor the trans isomer due to its greater thermodynamic stability. For the related 1,2-dimethylcyclohexane, the diequatorial trans conformer is significantly more stable than the axial-equatorial cis conformer. A similar energy difference is expected for the dimethyl dicarboxylate derivative.

| Parameter | Expected Value | Rationale |

| Equilibrium Constant (Keq) | > 1 | The reaction favors the more stable trans product. |

| ΔG° | < 0 | The isomerization to the trans isomer is a spontaneous process. |

| Equilibrium Ratio (trans:cis) | High (e.g., > 90:10) | Based on the significant steric advantage of the diequatorial conformation of the trans isomer. |

Conclusion

The cis/trans isomerization of this compound is a thermodynamically driven process that favors the formation of the more stable trans isomer. This transformation is readily achieved via base-catalyzed epimerization, proceeding through a planar enolate intermediate. The reaction can be effectively monitored and the products quantified using standard analytical techniques such as GC-MS and NMR spectroscopy. This guide provides the foundational knowledge and practical considerations for researchers and professionals working with this important class of compounds.

References

An In-depth Technical Guide to the Thermodynamic Stability of Dimethyl Cyclohexane-1,2-dicarboxylate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of the isomers of dimethyl cyclohexane-1,2-dicarboxylate. By examining the conformational analysis of these molecules, we can understand the factors governing their relative stabilities, which is crucial for applications in medicinal chemistry and material science where molecular geometry plays a key role in biological activity and physical properties.

Introduction to Conformational Isomerism in Substituted Cyclohexanes

The cyclohexane (B81311) ring is not planar but exists predominantly in a chair conformation to minimize angle and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. The relative stability of different isomers and their conformers is determined by the steric interactions between the substituents and the cyclohexane ring.

The primary steric interactions to consider are:

-

1,3-Diaxial Interactions: Repulsive steric strain between an axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1).

-

Gauche Butane Interactions: Steric strain between substituents on adjacent carbons that are in a gauche conformation (a 60° dihedral angle).

The energetic cost of these interactions dictates the preferred conformation and the relative thermodynamic stability of the isomers.

Conformational Analysis of this compound Isomers

This compound exists as cis and trans diastereomers. Each of these can exist in different chair conformations that are in equilibrium. The bulky methoxycarbonyl (-COOCH₃) groups have a significant influence on the stability of these conformers.

Cis-1,2-Dimethyl Cyclohexanedicarboxylate

In the cis isomer, the two methoxycarbonyl groups are on the same side of the cyclohexane ring. This results in two rapidly interconverting chair conformations, one with one axial and one equatorial substituent (a,e) and the other in an equatorial and axial (e,a) arrangement. These two conformers are enantiomeric and therefore have equal energy.

Trans-1,2-Dimethyl Cyclohexanedicarboxylate

In the trans isomer, the two methoxycarbonyl groups are on opposite sides of the ring. This leads to two distinct chair conformations:

-

Diequatorial (e,e) conformer: Both methoxycarbonyl groups are in the more spacious equatorial positions. This conformation minimizes 1,3-diaxial interactions.

-

Diaxial (a,a) conformer: Both methoxycarbonyl groups are in the sterically hindered axial positions. This conformation suffers from significant 1,3-diaxial interactions, making it much less stable than the diequatorial conformer.

Therefore, the thermodynamic equilibrium for the trans isomer strongly favors the diequatorial conformation.

Quantitative Thermodynamic Stability

For trans-1,2-dimethylcyclohexane, the diequatorial conformer is favored by approximately 2.7 kcal/mol over the diaxial conformer.[1][2][3][4] This energy difference arises from the presence of four 1,3-diaxial interactions in the diaxial conformer, which are absent in the diequatorial conformer, balanced by a gauche interaction between the two methyl groups in the diequatorial form.[1][2][3]

The cis-1,2-dimethylcyclohexane (B165935) conformers are of equal energy, but are less stable than the diequatorial trans isomer due to the presence of an axial substituent and a gauche interaction between the methyl groups.[5] The energy difference between the most stable trans and cis isomers of 1,2-dimethylcyclohexane (B31226) is approximately 1.8 kcal/mol, with the trans isomer being more stable.[5]

Table 1: Estimated Relative Thermodynamic Stabilities of this compound Isomers and Conformers

| Isomer | Conformation | Substituent Positions | Relative Stability | Estimated ΔG° (kcal/mol) |

| trans | Diequatorial (e,e) | Both equatorial | Most Stable | 0 (Reference) |

| cis | Axial-Equatorial (a,e) | One axial, one equatorial | Less Stable | ~ +1.8 |

| trans | Diaxial (a,a) | Both axial | Least Stable | > +2.7 |

Note: The ΔG° values are estimates based on data for 1,2-dimethylcyclohexane and are expected to be larger for the dicarboxylate due to the greater steric bulk of the methoxycarbonyl group.

Experimental Protocols for Determining Thermodynamic Stability

The primary experimental technique for determining the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of conformational equilibria is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy .

Low-Temperature NMR Spectroscopy

Principle: At room temperature, the chair-chair interconversion of cyclohexane derivatives is rapid on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, the rate of interconversion can be slowed down to the point where the individual conformers can be observed as separate species in the NMR spectrum. The relative populations of the conformers can then be determined by integrating the signals corresponding to each conformer.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve a known concentration of the this compound isomer in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

-

The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

-

NMR Data Acquisition:

-

Acquire ¹H or ¹³C NMR spectra at various temperatures, starting from room temperature and gradually decreasing the temperature. A variable temperature unit on the NMR spectrometer is required.

-

The temperature should be lowered until the signals for the individual conformers are well-resolved (the coalescence temperature has been passed). For cyclohexane derivatives, this is often in the range of -60 to -100 °C.

-

Ensure the temperature has stabilized at each set point before acquiring the spectrum.

-

-

Data Analysis:

-

Identify the signals corresponding to each conformer. For example, in the ¹H NMR spectrum, the chemical shifts of the methine protons (CH-COOCH₃) will be different for axial and equatorial positions.

-

Integrate the well-resolved signals for each conformer to determine their relative areas. The ratio of the integrals is equal to the ratio of the conformer populations.

-

The equilibrium constant (Keq) can be calculated from the populations: Keq = [more stable conformer] / [less stable conformer]

-

The Gibbs free energy difference (ΔG°) can then be calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

-

By measuring Keq at multiple temperatures, a van't Hoff plot (ln(Keq) vs. 1/T) can be constructed. The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, allowing for the determination of the enthalpy and entropy differences between the conformers.

-

Analysis of ¹H NMR Coupling Constants

At temperatures where the conformer signals are not resolved, the conformational equilibrium can still be studied by analyzing the vicinal coupling constants (³JHH) in the ¹H NMR spectrum.

Principle: The magnitude of the coupling constant between two adjacent protons depends on the dihedral angle between them, as described by the Karplus equation. In a cyclohexane chair, the dihedral angles for axial-axial, axial-equatorial, and equatorial-equatorial protons are different, leading to characteristic coupling constants. The observed coupling constant in a rapidly equilibrating system is a weighted average of the coupling constants for the individual conformers.

Detailed Methodology:

-

Acquire a high-resolution ¹H NMR spectrum at a known temperature where the conformational equilibrium is rapid.

-

Measure the vicinal coupling constants for the methine protons.

-

Estimate the coupling constants for the pure conformers (e.g., Jaa, Jae, Jee) from model compounds or theoretical calculations.

-

Calculate the mole fraction (p) of each conformer using the following equation: Jobs = p * Ja + (1-p) * Jb where Jobs is the observed coupling constant, and Ja and Jb are the coupling constants for the two conformers.

-

Calculate Keq and ΔG° from the mole fractions.

Visualization of Isomer Relationships

The logical relationship between the different isomers and conformers of this compound and their relative stabilities can be visualized as follows:

Caption: Conformational and isomeric relationships of this compound.

Conclusion

The thermodynamic stability of this compound isomers is governed by the principles of conformational analysis. The trans isomer is more stable than the cis isomer, and it exists predominantly in the diequatorial conformation to minimize steric strain. This understanding is critical for predicting the three-dimensional structure of these molecules, which in turn influences their interactions with biological targets and their macroscopic properties. The experimental protocols outlined in this guide, particularly low-temperature NMR spectroscopy, provide a robust framework for the quantitative determination of the thermodynamic parameters governing these conformational equilibria, enabling researchers to make informed decisions in drug design and materials development.

References

An In-depth Technical Guide to Dimethyl Cyclohexane-1,2-dicarboxylate: CAS Number and Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl cyclohexane-1,2-dicarboxylate, focusing on its Chemical Abstracts Service (CAS) numbers, isomeric forms, and detailed methods for its identification. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who work with this compound.

Chemical Identity and Isomerism

This compound (C₁₀H₁₆O₄, Molar Mass: 200.23 g/mol ) is a diester of cyclohexane-1,2-dicarboxylic acid. The spatial arrangement of the two methoxycarbonyl groups relative to the cyclohexane (B81311) ring gives rise to stereoisomerism. The primary isomers are the cis and trans diastereomers, each with its own unique CAS number and physical properties.

Table 1: CAS Numbers and Synonyms of this compound Isomers

| Isomer | CAS Number | Other CAS Numbers | Common Synonyms |

| cis-Dimethyl cyclohexane-1,2-dicarboxylate | 1687-29-2[1][2] | - | Dimethyl cis-hexahydrophthalate, cis-1,2-Cyclohexanedicarboxylic acid dimethyl ester |

| trans-Dimethyl cyclohexane-1,2-dicarboxylate | 3205-35-4[2] | 140459-96-7 ((1R,2R)-isomer) | Dimethyl trans-hexahydrophthalate, trans-1,2-Cyclohexanedicarboxylic acid dimethyl ester |

| Mixture of Isomers | 4336-20-3, 3205-35-4 | - | Dimethyl hexahydrophthalate, 1,2-Cyclohexanedicarboxylic acid, dimethyl ester |

The stereochemistry of these isomers significantly influences their physical and chemical properties, making accurate identification crucial for their application in synthesis and materials science.

Caption: Relationship between the isomers of this compound.

Synthesis of this compound Isomers

The synthesis of this compound isomers can be achieved through several routes. A common and effective method involves a Diels-Alder reaction to form a cyclohexene (B86901) precursor, followed by hydrogenation and esterification.

Experimental Protocol: Synthesis via Diels-Alder Reaction and Hydrogenation

This protocol outlines the synthesis of the dimethyl ester from maleic anhydride (B1165640) and butadiene.

Step 1: Diels-Alder Reaction

-

In a pressure vessel, combine maleic anhydride and a suitable solvent (e.g., toluene).

-

Introduce an excess of 1,3-butadiene.

-

Heat the mixture at 100-150 °C for several hours.

-

After cooling, remove the solvent under reduced pressure to yield cis-cyclohex-4-ene-1,2-dicarboxylic anhydride.

Step 2: Hydrogenation

-

Dissolve the anhydride from Step 1 in a suitable solvent such as ethyl acetate (B1210297).

-

Add a hydrogenation catalyst, for example, 5% Palladium on carbon.

-

Place the mixture in a hydrogenation apparatus and pressurize with hydrogen gas (typically 3-4 atm).

-

Stir the reaction at room temperature until hydrogen uptake ceases.

-

Filter off the catalyst and evaporate the solvent to obtain cis-cyclohexane-1,2-dicarboxylic anhydride.

Step 3: Esterification

-

Reflux the cis-cyclohexane-1,2-dicarboxylic anhydride with an excess of methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or camphor-10-sulfonic acid) for several hours.[2]

-

After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent like diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude cis-dimethyl cyclohexane-1,2-dicarboxylate.

-

Purify the product by vacuum distillation or column chromatography.

To obtain the trans-isomer, the cis-dicarboxylic acid or anhydride can be isomerized to the more thermodynamically stable trans form by heating with a strong acid or base before the esterification step.

Caption: General workflow for the synthesis of cis-dimethyl cyclohexane-1,2-dicarboxylate.

Analytical Identification Methods

Accurate identification and differentiation of the cis and trans isomers are critical. This is typically achieved using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Identification

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers due to the different chemical environments of the protons and carbons in each molecule.[1]

Table 2: Representative ¹H and ¹³C NMR Spectral Data

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| cis | 3.67 (s, 6H, -OCH₃), 2.8-3.0 (m, 2H, CH-CO), 1.2-2.0 (m, 8H, -CH₂-) | ~174 (C=O), ~51 (-OCH₃), ~41 (CH-CO), ~24, ~22 (-CH₂-) |

| trans | 3.66 (s, 6H, -OCH₃), 2.6-2.8 (m, 2H, CH-CO), 1.2-2.2 (m, 8H, -CH₂-) | ~175 (C=O), ~51 (-OCH₃), ~43 (CH-CO), ~28, ~24 (-CH₂-) |

Note: Exact chemical shifts can vary depending on the solvent and instrument.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. Both isomers will show strong absorption bands characteristic of the ester group.

-

C=O stretch: A strong absorption band is typically observed in the region of 1730-1750 cm⁻¹.

-

C-O stretch: Strong absorption bands are expected in the 1000-1300 cm⁻¹ region.

-

C-H stretch: Absorptions for the sp³ C-H bonds of the cyclohexane ring and methyl groups will be present in the 2850-3000 cm⁻¹ range.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used to distinguish between the isomers.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 200. Common fragments would include the loss of a methoxy (B1213986) group (-OCH₃) resulting in a peak at m/z = 169, and the loss of a methoxycarbonyl group (-COOCH₃) leading to a peak at m/z = 141. The fragmentation patterns of the cis and trans isomers are expected to be very similar.

Chromatographic Separation

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective techniques for separating the cis and trans isomers.

3.2.1. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate to a concentration of approximately 1 mg/mL.

-

GC System:

-

Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

MS System:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

The trans isomer is generally expected to have a slightly shorter retention time than the cis isomer on a standard non-polar column due to its more compact structure.

3.2.2. Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC System:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or methanol and water. For example, 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector at 210 nm.

-

Method development may be required to achieve baseline separation of the isomers, including optimization of the mobile phase composition and gradient.

Caption: A typical analytical workflow for the identification and separation of this compound isomers.

Conclusion

The accurate identification of this compound isomers is essential for their effective use in scientific research and industrial applications. This guide has provided the key CAS numbers, detailed synthesis protocols, and comprehensive analytical methodologies to aid researchers in their work with this compound. By utilizing the described spectroscopic and chromatographic techniques, scientists can confidently distinguish between the cis and trans isomers and ensure the purity of their materials.

References

An In-depth Technical Guide on the Health and Safety of Dimethyl Cyclohexane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety advice. All personnel handling this chemical should be properly trained and equipped.

Chemical Identification and Physical Properties

Dimethyl cyclohexane-1,2-dicarboxylate is an organic compound with the chemical formula C10H16O4.[1] It exists as various isomers, including cis and trans forms. The physical and chemical properties can vary slightly depending on the specific isomer.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H16O4 | [1][2] |

| Molecular Weight | 200.23 g/mol | [2][3][4] |

| Appearance | Colorless to yellowish liquid | [1] |

| Boiling Point | 78 - 80 °C at 24 hPa | |

| Density | 0.902 g/cm³ at 25 °C | |

| Vapor Pressure | 0.0133 mmHg at 25°C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethers and alcohols.[1] | |

| LogP (Octanol-Water Partition Coefficient) | 1.56 | [2] |

Toxicological Data

Comprehensive toxicological data for this compound is limited in publicly available literature. Much of the available information is derived from Safety Data Sheets (SDS) which often lack detailed experimental protocols. For many standard toxicological endpoints, specific data for this compound has not been found.

Table 2: Summary of Toxicological Data

| Endpoint | Result | Species | Route | Reference |

| Acute Oral Toxicity | Harmful if swallowed (Category 4). | Not specified | Oral | |

| Skin Corrosion/Irritation | Causes severe skin burns (Category 1B). | Not specified | Dermal | |

| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1). | Not specified | Ocular | |

| Respiratory or Skin Sensitization | No data available. | |||

| Germ Cell Mutagenicity | No data available. | |||

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, or OSHA. | [5] | ||

| Reproductive Toxicity | No data available. | [5] | ||

| Specific Target Organ Toxicity (Single Exposure) | No data available. | |||

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | |||

| Aspiration Hazard | No data available. |

Experimental Protocols